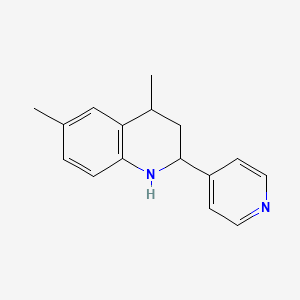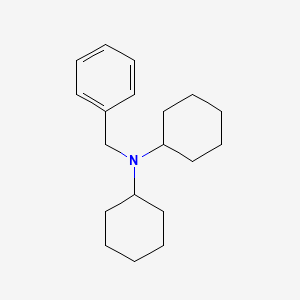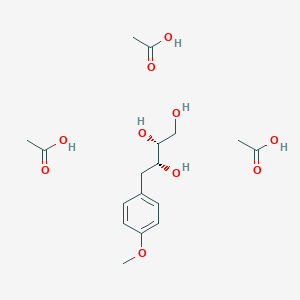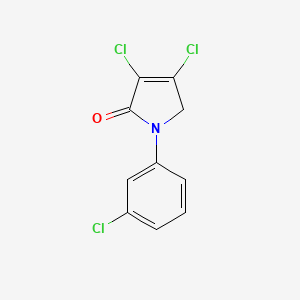
2,2'-Methylenebis(4-iodo-1H-pyrrole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Methylenebis(4-iodo-1H-pyrrole) is an organic compound that features two pyrrole rings connected by a methylene bridge, with each pyrrole ring substituted with an iodine atom at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis(4-iodo-1H-pyrrole) typically involves the reaction of pyrrole derivatives with iodine in the presence of a suitable oxidizing agent. One common method includes the use of N-substituted piperidines, which undergo a series of reactions including the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, dehydrogenation, iodination, and aromatization .
Industrial Production Methods
Industrial production methods for 2,2’-Methylenebis(4-iodo-1H-pyrrole) are not well-documented in the literature, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’-Methylenebis(4-iodo-1H-pyrrole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can remove the iodine substituents, leading to the formation of unsubstituted pyrroles.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2,2’-Methylenebis(4-iodo-1H-pyrrole) has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as an intermediate in the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism by which 2,2’-Methylenebis(4-iodo-1H-pyrrole) exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,2’-Methylenebis(5-iodo-4-methyl-1H-pyrrole-3-carboxylate): A similar compound with additional carboxylate groups, used in different synthetic applications.
2,2’-Methylenebis(3,4-dimethyl-5-pyrrolecarboxylate): Another derivative with methyl and carboxylate substitutions, offering different reactivity and applications.
Uniqueness
2,2’-Methylenebis(4-iodo-1H-pyrrole) is unique due to its specific substitution pattern and the presence of iodine atoms, which confer distinct chemical reactivity and potential biological activities. Its structure allows for versatile modifications, making it a valuable compound in various fields of research .
Properties
CAS No. |
560134-93-2 |
|---|---|
Molecular Formula |
C9H8I2N2 |
Molecular Weight |
397.98 g/mol |
IUPAC Name |
4-iodo-2-[(4-iodo-1H-pyrrol-2-yl)methyl]-1H-pyrrole |
InChI |
InChI=1S/C9H8I2N2/c10-6-1-8(12-4-6)3-9-2-7(11)5-13-9/h1-2,4-5,12-13H,3H2 |
InChI Key |
HFNHKROHSTVZKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=C1I)CC2=CC(=CN2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzamide, 2-iodo-N-2-propenyl-N-[(trimethylsilyl)ethynyl]-](/img/structure/B12582374.png)
![6-{[(3-Nitrophenyl)methylidene]amino}pyrimidin-2(1H)-one](/img/structure/B12582386.png)



![Benzenesulfonamide, N-[(4-chlorophenyl)phenylmethyl]-4-methyl-](/img/structure/B12582402.png)

![5,9-Methanoimidazo[1,5-D][1,4]oxazepine](/img/structure/B12582410.png)
![7-Azabicyclo[2.2.1]heptane, 7-[[4-(hydroxymethyl)phenyl]sulfonyl]-](/img/structure/B12582417.png)

![Phenol, 4,4'-[[4-[bis(4-methylphenyl)amino]phenyl]ethenylidene]bis-](/img/structure/B12582455.png)
propanedinitrile](/img/structure/B12582462.png)

![Acetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12582470.png)
